Zuranolone

Übersicht

Beschreibung

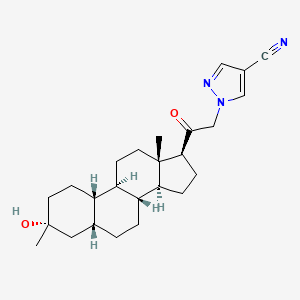

Zuranolone, also known as SAGE-217, is a medication used for the treatment of postpartum depression . It is an orally active inhibitory pregnane neurosteroid that acts as a positive allosteric modulator of the GABA A receptor . It was approved for medical use in the United States for the treatment of postpartum depression in August 2023 .

Molecular Structure Analysis

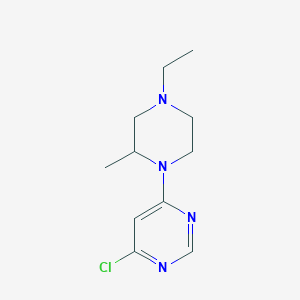

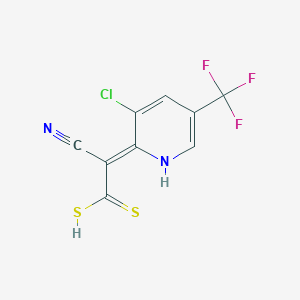

Zuranolone has a molecular formula of C25H35N3O2 . Its molecular weight is 409.574 g/mol . For a detailed molecular structure, you may refer to resources like ChemSpider .Physical And Chemical Properties Analysis

Zuranolone has a molecular weight of 409.574 and a chemical formula of C25H35N3O2 . It is soluble in DMSO at 82 mg/mL .Wissenschaftliche Forschungsanwendungen

Treatment of Major Depressive Disorder (MDD)

Zuranolone has shown promise in the treatment of MDD. The phase III CORAL Study demonstrated a rapid and statistically significant reduction in depressive symptoms at Day 3 and over the 2-week treatment period, achieving the primary and key secondary endpoints .

Postpartum Depression (PPD)

As the first oral drug approved by the FDA in 2023 for PPD, Zuranolone acts as a neuroactive steroid GABAA receptor positive allosteric modulator (PAM), offering a new treatment option for patients with PPD .

Modulation of GABA(A) Receptors

In vivo studies have indicated that Zuranolone can modulate GABA(A) receptors in the central nervous system after oral dosing, which is crucial for its therapeutic effects .

Protection Against Seizures

Zuranolone has been shown to protect against chemo-convulsant seizures in a mouse model, indicating its potential application in seizure-related disorders .

Enhancement of EEG Beta-Frequency Power

In rat models, Zuranolone enhanced electroencephalogram beta-frequency power, which could have implications for disorders associated with EEG abnormalities .

Treatment of Various Mental Disorders

A review aims to summarize current knowledge on Zuranolone as a novel neurosteroid drug for various mental disorders, especially postpartum mental disorders for which this drug was originally meant .

Wirkmechanismus

Target of Action

Zuranolone, also known as SAGE-217, primarily targets the GABA A receptors . These receptors play a crucial role in the central nervous system, regulating both the activity and the expression of inhibitory GABA A receptors .

Mode of Action

Zuranolone acts as a positive allosteric modulator of the GABA A receptors . Unlike benzodiazepines, which also target the synaptic GABA A receptor, zuranolone has a broader effect. It targets both the synaptic form and the extra-synaptic form of the receptor, responsible for tonic GABA signaling .

Biochemical Pathways

The biochemical pathways affected by zuranolone are related to its modulation of GABA A receptors. By acting as a positive allosteric modulator of these receptors, zuranolone enhances the inhibitory effects of GABA neurotransmission .

Pharmacokinetics

Zuranolone exhibits linear pharmacokinetics within the studied dose range . It has a terminal half-life of approximately 19.7–24.6 hours and a mean apparent clearance of 33 L/h . The time to steady-state plasma concentration is within 72 hours for both Japanese and White adults . The recommended dosage of zuranolone is 50 mg once daily with fat-containing food in the evening for 14 days .

Result of Action

Zuranolone’s action results in rapid improvements in depressive symptoms. It has been approved for the treatment of postpartum depression (PPD) based on results from two Phase 3 clinical trials . In the SKYLARK Study, treatment with ZURZUVAE (zuranolone) rapidly improved symptoms of PPD at Day 15 and as early as Day 3 with sustained effect to Day 45 .

Action Environment

The action of zuranolone can be influenced by environmental factors such as food intake. Plasma exposures of zuranolone were found to be greater in the fed state compared to the fasted state . Therefore, it is recommended to take zuranolone with fat-containing food .

Safety and Hazards

Zuranolone’s most common side effects include drowsiness, dizziness, diarrhea, fatigue, nasopharyngitis, and urinary tract infection . It’s advised to avoid driving or hazardous activity for at least 12 hours after taking Zuranolone . Zuranolone use was associated with an increased incidence of adverse reactions .

Zukünftige Richtungen

Zuranolone was approved by the FDA for the treatment of postpartum depression in August 2023 . It is currently the only approved treatment for women with postpartum depression . Future directions for Zuranolone include determining next steps for major depressive disorder (MDD), and it is expected to be commercially available in the fourth quarter of 2023 .

Eigenschaften

IUPAC Name |

1-[2-[(3R,5R,8R,9R,10S,13S,14S,17S)-3-hydroxy-3,13-dimethyl-2,4,5,6,7,8,9,10,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl]pyrazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H35N3O2/c1-24(30)9-7-18-17(11-24)3-4-20-19(18)8-10-25(2)21(20)5-6-22(25)23(29)15-28-14-16(12-26)13-27-28/h13-14,17-22,30H,3-11,15H2,1-2H3/t17-,18+,19-,20-,21+,22-,24-,25+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HARRKNSQXBRBGZ-GVKWWOCJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2C(C1)CCC3C2CCC4(C3CCC4C(=O)CN5C=C(C=N5)C#N)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1(CC[C@H]2[C@@H](C1)CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@H]4C(=O)CN5C=C(C=N5)C#N)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H35N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601128500 | |

| Record name | Zuranolone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601128500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

409.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Zuranolone | |

CAS RN |

1632051-40-1 | |

| Record name | 1-[(3α,5β)-3-Hydroxy-3-methyl-20-oxo-19-norpregnan-21-yl]-1H-pyrazole-4-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1632051-40-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Zuranolone [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1632051401 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zuranolone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15490 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Zuranolone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601128500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ZURANOLONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7ZW49N180B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action of zuranolone?

A1: Zuranolone is a positive allosteric modulator of both synaptic and extrasynaptic γ-aminobutyric acid type A (GABAA) receptors. [, , , , , , , , ] This means it enhances the effects of GABA, the primary inhibitory neurotransmitter in the brain, by binding to a specific site on GABAA receptors and increasing the flow of chloride ions into neurons, leading to hyperpolarization and decreased neuronal excitability. []

Q2: How does zuranolone's mechanism differ from that of benzodiazepines?

A2: While both zuranolone and benzodiazepines enhance the effects of GABA, they bind to different sites on the GABAA receptor. Zuranolone binds to the α/β subunit interface present in nearly all GABAA receptors, leading to enhanced phasic (synaptic) and tonic (extrasynaptic) inhibitory currents. [] In contrast, benzodiazepines bind to the α/γ subunit interface primarily found in synaptic GABAA receptors, mainly enhancing phasic inhibitory currents. [] This difference in binding sites may contribute to zuranolone's potentially faster onset of action and distinct clinical profile compared to benzodiazepines. [, ]

Q3: What are the hypothesized downstream effects of zuranolone's modulation of GABAA receptors?

A3: By enhancing GABAergic signaling, zuranolone is hypothesized to restore the balance of excitation and inhibition in key brain networks involved in mood regulation, such as the central executive network (CEN), default mode network (DMN), and salience network (SN). [, ] This restoration of balance is thought to contribute to its antidepressant and anxiolytic effects. [, , , , ]

Q4: Does zuranolone affect neurosteroid levels?

A4: While zuranolone itself doesn't directly affect the levels of endogenous neurosteroids like allopregnanolone, its action mimics their effects by targeting GABAA receptors. [, , , ] This modulation of GABAA receptors is thought to play a key role in the therapeutic effects of both zuranolone and allopregnanolone in conditions like postpartum depression. [, , , ]

Q5: What is the molecular formula and weight of zuranolone?

A5: Zuranolone's molecular formula is C27H43NO3, and its molecular weight is 429.6 g/mol. This information, while important for scientific understanding, is not typically provided in the reviewed clinical research papers. Please refer to chemical databases like PubChem or DrugBank for this specific information.

Q6: What is the route of administration for zuranolone?

A6: Zuranolone is designed for oral administration, making it a more convenient option compared to intravenous brexanolone, which shares a similar mechanism of action. [, , , ]

Q7: What is known about the absorption and distribution of zuranolone?

A7: While specific details about absorption and distribution are not extensively outlined in the provided clinical trial reports, one study investigated the pharmacokinetics of single and multiple doses of zuranolone in healthy Japanese and White adults, as well as healthy elderly Japanese subjects. [] This study provides valuable insights into how zuranolone is processed by the body in different populations.

Q8: Has the transfer of zuranolone into breast milk been studied?

A8: Yes, a Phase 1 open-label study investigated the transfer of zuranolone into breast milk in healthy, lactating women. [] The study found that zuranolone transfer into breast milk was low, with an estimated relative infant dose of less than 1%, which is considered compatible with breastfeeding. []

Q9: What is the evidence for zuranolone's efficacy in treating postpartum depression (PPD)?

A12: Zuranolone has demonstrated promising efficacy in treating PPD in multiple Phase 3 clinical trials. [, , , , , , , , , , , , , , , ] These trials consistently showed significant and rapid improvements in depressive symptoms compared to placebo, with effects emerging as early as day 3 of treatment and sustained throughout the follow-up period. [, , , , ]

Q10: What clinical trials have explored the use of zuranolone in combination with other antidepressants?

A13: A Phase 3 clinical trial investigated the efficacy and safety of zuranolone when co-initiated with a new antidepressant in adults with MDD. [] The study showed rapid and significant improvements in depressive symptoms compared to placebo plus an antidepressant. [] These findings suggest a potential role for zuranolone as part of a combination therapy approach for MDD. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2R,3R)-3-[(2-chlorophenyl)carbamoyl]-2,3-dihydroxypropanoic acid](/img/structure/B1405303.png)

![2-[(2-Fluorophenyl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B1405308.png)

![2-[3-(Trifluoromethyl)-3,4-dihydropyridin-2-yl]-2-[3-(trifluoromethyl)phenyl]acetonitrile](/img/structure/B1405312.png)

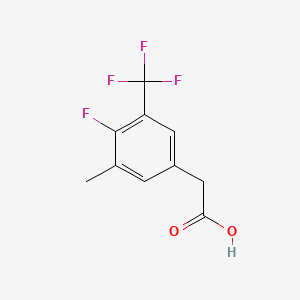

![3-[4-Fluoro-3-methyl-5-(trifluoromethyl)phenyl]propionic acid](/img/structure/B1405315.png)